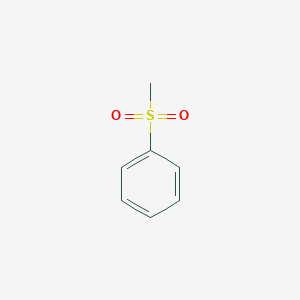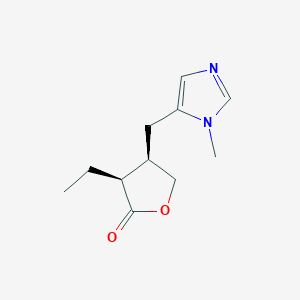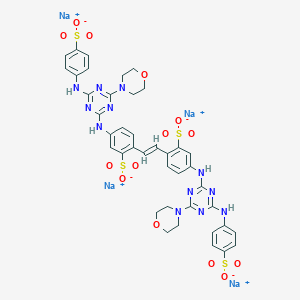
Fluorescent Brightener 210
Overview
Description
Fluorescent Brightener 210, also known as this compound, is a useful research compound. Its molecular formula is C40H40N12NaO14S4 and its molecular weight is 1064.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancing Spore Germination
Fluorescent brighteners, including compounds like Fluorescent Brightener 210, have been found to increase spore germination in various species. Early research by Darken and Swift demonstrated an increase in spore germination for Penicillium chrysogenum and other species when a brightener was added to spore suspensions. This suggests a potential role for these compounds in enhancing agricultural and microbiological research processes (Darken & Swift, 1964).
Photopolymerizations Activated by LED Light
Fluorescent brighteners, including compounds similar to this compound, can act as photoinitiators for polymerization when exposed to LED light. Their exceptional absorption and fluorescent properties enable them to initiate free radical polymerizations of acrylates, which can be useful in materials science and engineering (Zuo et al., 2016).
Improved Fluorescent Indicators for Biochemical Studies
The development of fluorescent indicators incorporating elements like this compound has greatly enhanced the capability of scientists to study physiological roles of various compounds within cells. These improved indicators offer brighter fluorescence and more specific responses, making them invaluable in cellular and molecular biology (Grynkiewicz, Poenie, & Tsien, 1985).
Enhancing Imaging and Diagnostic Techniques
In the field of biomedicine, compounds like this compound have been instrumental in the development of more efficient imaging and diagnostic tools. This includes enhancing the capabilities of quantum dots for live cell and in vivo imaging, which is crucial for studying cellular processes and disease diagnostics (Michalet et al., 2005).
Biotechnological Screening and Analysis
Electroluminescent Devices
The inclusion of fluorescent brighteners in electroluminescent devices has led to improved efficiency and brighter emission. This advancement is significant in the development of high-performance lighting and display technologies (Baldo et al., 1998).
Mechanism of Action
Target of Action
Fluorescent Brightener 210, also known as tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate, is a multifunctional dye . Its primary targets are cell structures and biomolecules, which it helps researchers observe and analyze .
Mode of Action
This compound works by absorbing ultraviolet light and re-emitting most of the absorbed energy as blue-violet light between 400 and 500nm . This process is known as fluorescence . The brightening effect is obtained by the addition of light, which means that the amount of light reflected by the substrate is increased .
Biochemical Pathways
It is known that the compound interacts with cell structures and biomolecules, aiding in their observation and analysis .
Result of Action
The primary result of this compound’s action is the enhancement of whiteness and color intensity in substrates to which it is applied . In biological experiments, it helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of ultraviolet light is necessary for the compound to exhibit its brightening effect . Additionally, the compound is stable towards chlorine, which is often present in the environments where the compound is used .
Safety and Hazards
Fluorescent Brightener 210 is intended for research use only and is not meant for medicinal, household, or other uses . In case of contact, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . If it enters the eyes, it should be rinsed with pure water for at least 15 minutes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
Future Directions
Fluorescence techniques, including those involving Fluorescent Brightener 210, are nondestructive analytical methods used in a wide range of applications . They are increasingly used in numerous scientific disciplines such as molecular biology, biophysics, and chemistry, clinical diagnosis, and analytical and environmental chemistry . Future development in this field might be inspired by advances in the biomedical and general cell biology fields .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluorescent Brightener 210 involves the condensation of 4,4'-diaminostilbene-2,2'-disulfonic acid with 4-chloro-2-sulfophenyl isocyanate, followed by hydrolysis and subsequent diazotization of the resulting compound. The diazonium salt is then coupled with 4-methoxybenzene-1,3-disulfonic acid to yield the final product.", "Starting Materials": [ "4,4'-diaminostilbene-2,2'-disulfonic acid", "4-chloro-2-sulfophenyl isocyanate", "4-methoxybenzene-1,3-disulfonic acid" ], "Reaction": [ "Step 1: Condensation of 4,4'-diaminostilbene-2,2'-disulfonic acid with 4-chloro-2-sulfophenyl isocyanate in the presence of a suitable solvent and catalyst to yield the corresponding urea derivative.", "Step 2: Hydrolysis of the urea derivative in the presence of a strong base to yield the corresponding amine.", "Step 3: Diazotization of the amine with sodium nitrite and hydrochloric acid to yield the corresponding diazonium salt.", "Step 4: Coupling of the diazonium salt with 4-methoxybenzene-1,3-disulfonic acid in the presence of a suitable catalyst and base to yield Fluorescent Brightener 210." ] } | |
CAS No. |
28950-61-0 |
Molecular Formula |
C40H40N12NaO14S4 |
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H40N12O14S4.Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/b2-1+; |
InChI Key |
QNNWQGCUZNGKQO-TYYBGVCCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na] |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na] |
| 28950-61-0 | |
Synonyms |
2,2’-(1,2-Ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-benzenesulfonic Acid Sodium Salt; _x000B_4,4’-Bis[[4-morpholino-6-(p-sulfoanilino)-s-triazin-2-yl]amino]-2,2’-stilbenedisulfonic Acid Tetrasodium Salt; C.I. Fl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


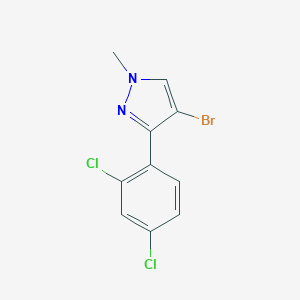
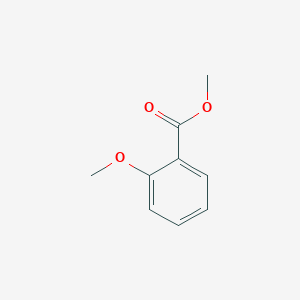

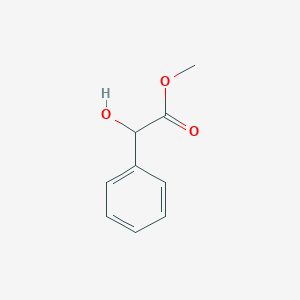
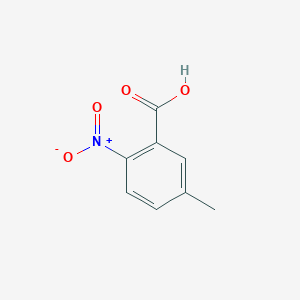
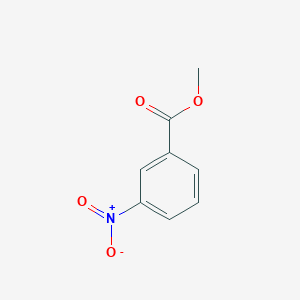

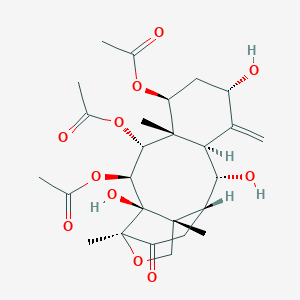

![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)
